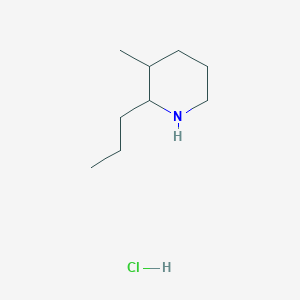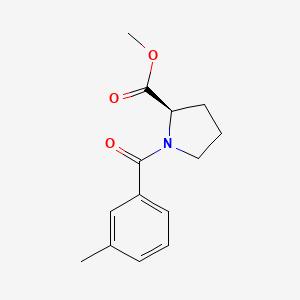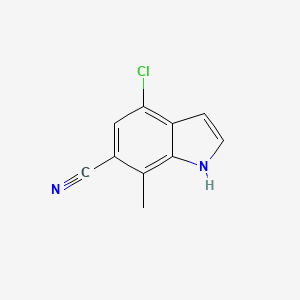
4-Chloro-6-cyano-7-methyl-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chloro-6-cyano-7-methyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis , which involves the reaction of a ketone (cyclohexanone) with a hydrazine derivative (phenylhydrazine hydrochloride) in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This process yields the tricyclic indole compound .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-cyano-7-methyl-1H-indole consists of a chloro-substituted indole ring with a cyano group at position 6 and a methyl group at position 7. The IUPAC name for this compound is 1H-Indole-6-carbonitrile, 4-chloro-7-methyl . The molecular weight is approximately 190.63 g/mol .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Structural and Molecular Studies
Structural Investigations on Indole Derivatives 4-Chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole derivatives, structurally related to 4-Chloro-6-cyano-7-methyl-1H-indole, were synthesized and structurally analyzed. These compounds exhibited a consistent molecular conformation regardless of substitution patterns and primarily engaged in weak intermolecular interactions, including C–H···Cl hydrogen bonds and C–H···π interactions (Yamuna et al., 2010).
Crystal Structure of Indole Derivatives The crystal structures of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide and other indole derivatives were investigated, revealing intricate molecular packing influenced by various intermolecular interactions, including N H⋯O, N H⋯N, C H⋯O, and C H … cg interactions. This study also involved Hirshfeld surface analysis and DFT calculations to understand the molecular interactions and packing strength (Geetha et al., 2019).
Synthesis and Structural Analysis of Novel Indole Derivatives Novel indole-based derivatives were synthesized and characterized, showcasing diverse applications in various fields. The study involved extensive structural analysis using X-ray diffraction (XRD), spectroscopic techniques, and density functional theory (DFT) studies to investigate the optimized geometry, molecular electrostatic potential, and non-linear optical properties (Tariq et al., 2020).
Synthesis and Functionalization
Rapid Synthesis of Functionalized Indoles Described strategies for synthesizing 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, essential intermediates in medicinal chemistry research. The methods were scalable and allowed for the diversification of indoles for further elaboration (Grant et al., 2011).
Regioselective Functionalization of 4-Methyl-1H-indole This study reported a concise and high-yielding five-step synthesis of 2-cyano-5-formyl-4-methyl-1H-indole through sequential functionalization, making it suitable for large-scale production (Zhang et al., 2018).
Spectroscopic and Computational Studies
Nucleophilic Reactivities of Indoles The kinetics of the coupling reactions of indole derivatives with reference benzhydryl cations were investigated, providing insights into the nucleophilicity of these compounds. The study highlighted the influence of the indole structure on the reactivity and nucleophilic character of these compounds (Lakhdar et al., 2006).
Synthesis, Characterization, and Molecular Docking Studies A series of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids was synthesized and characterized. Molecular docking studies were carried out to predict the binding interactions with the target protein EGFR, showcasing the potential biomedical applications of these compounds (Reddy et al., 2022).
Propriétés
IUPAC Name |
4-chloro-7-methyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLAPFXOIDOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1C#N)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267871 | |
| Record name | 4-Chloro-7-methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyano-7-methyl-1H-indole | |
CAS RN |
1167056-04-3 | |
| Record name | 4-Chloro-7-methyl-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)
![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)
![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)
![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)
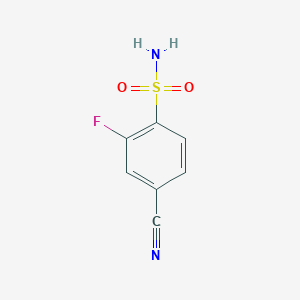
![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanamine hydrochloride](/img/structure/B1423557.png)
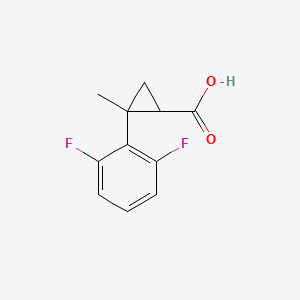
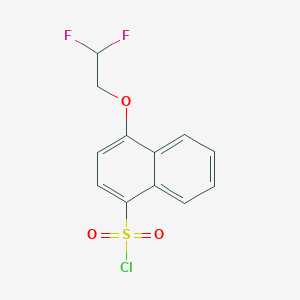
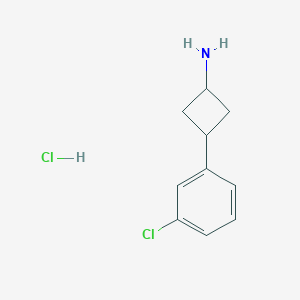
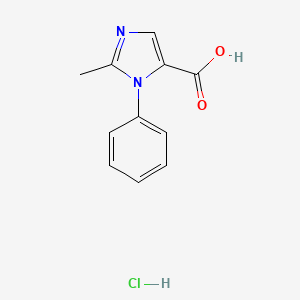
![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)
